Cas no 1307161-65-4 (Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)-)
Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)-
- EN300-4211080
- 1307161-65-4
- ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
- SCHEMBL15545616
- Ethyl (S)-3-amino-3-(4-chlorophenyl)propanoate
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- Inchi: 1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1
- InChI Key: SAXNGCIJNXBVHG-JTQLQIEISA-N
- SMILES: C1([C@@H](N)CC(OCC)=O)=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 227.0713064g/mol
- Monoisotopic Mass: 227.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.188±0.06 g/cm3(Predicted)
- Boiling Point: 331.5±32.0 °C(Predicted)
- pka: 7.54±0.10(Predicted)
Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4211080-0.05g |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 95.0% | 0.05g |
$587.0 | 2025-03-15 | |
| Enamine | EN300-4211080-0.1g |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 95.0% | 0.1g |
$615.0 | 2025-03-15 | |
| Enamine | EN300-4211080-0.25g |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 95.0% | 0.25g |
$642.0 | 2025-03-15 | |
| Enamine | EN300-4211080-0.5g |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 95.0% | 0.5g |
$671.0 | 2025-03-15 | |
| Enamine | EN300-4211080-1.0g |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
| Enamine | EN300-4211080-2.5g |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 | |
| Enamine | EN300-4211080-5.0g |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
| Enamine | EN300-4211080-10.0g |
ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579480-50mg |
Ethyl (S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 98% | 50mg |
¥13860.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579480-100mg |
Ethyl (S)-3-amino-3-(4-chlorophenyl)propanoate |
1307161-65-4 | 98% | 100mg |
¥13484.00 | 2024-08-09 |
Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)-
Comprehensive Analysis of Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)- (CAS No. 1307161-65-4)
The compound Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)- (CAS No. 1307161-65-4) is a chiral organic molecule with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a β-amino acid backbone and a 4-chlorophenyl group, makes it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its stereospecific properties, which are critical for developing enantiomerically pure drugs. The ethyl ester moiety further enhances its solubility, facilitating its use in various formulations.
In recent years, the demand for chiral building blocks like Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)- has surged, driven by the growing emphasis on precision medicine and green chemistry. Searches for terms such as "chiral synthesis," "enantioselective catalysis," and "pharmaceutical intermediates" reflect this trend. This compound's S-configuration at the β-carbon is particularly noteworthy, as it often correlates with higher bioactivity in drug candidates. Its 4-chloro substitution also contributes to its stability and reactivity, making it a versatile tool for medicinal chemists.
From an industrial perspective, CAS No. 1307161-65-4 is gaining attention for its role in optimizing synthetic routes for APIs (Active Pharmaceutical Ingredients). Questions like "How to improve yield in β-amino acid synthesis?" or "Best practices for chiral purification" are frequently encountered in forums and research discussions. The compound's ethyl ester group allows for straightforward derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This adaptability aligns with the current focus on high-throughput screening and fragment-based drug design.
Environmental and regulatory considerations are also shaping the discourse around Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)-. With increasing scrutiny on sustainable synthesis, researchers are exploring catalytic methods to produce this compound with minimal waste. Keywords such as "green solvents for esterification" and "atom-efficient reactions" highlight this shift. Additionally, the compound's low toxicity profile (as suggested by preliminary studies) makes it a candidate for safer chemical processes, addressing the demand for benign by design principles in modern chemistry.
In conclusion, Benzenepropanoic acid, β-amino-4-chloro-, ethyl ester, (βS)- represents a convergence of synthetic utility and biomedical relevance. Its CAS No. 1307161-65-4 serves as a gateway to advanced research in asymmetric synthesis and drug development. As the scientific community continues to prioritize stereocontrol and process efficiency, this compound is poised to remain a focal point in both academic and industrial laboratories.
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